N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenyl)acetamide is an organic compound notable for its complex structure, which incorporates multiple functional groups that are often associated with biological activity. This compound is primarily classified as an acetamide derivative, characterized by the presence of a dimethylphenoxy group and a methoxyphenyl group. Its unique molecular configuration allows for diverse applications in scientific research, particularly in pharmacology and organic synthesis.
The compound can be sourced from various chemical suppliers and databases, including PubChem, which provides detailed information on its chemical properties and potential applications. The compound's structure and properties have been documented in multiple scientific articles and chemical databases, highlighting its significance in research contexts.
N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenyl)acetamide falls under the classification of organic compounds, specifically within the category of amides. Its IUPAC name reflects its structural components, which include an acetamide functional group linked to a phenoxyethyl chain.
The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenyl)acetamide typically involves several steps that may include:
The molecular structure of N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenyl)acetamide can be represented by its chemical formula:
The compound's structure features a central acetamide group linked to a phenoxy group and an ethyl chain containing another aromatic ring.
COc1ccc(C[C@H](C)NC(=O)C)c1InChI=1S/C19H23NO4/c1-13-10-17(11-14(2)19(13)20)24-12-18(22)21-9-8-15-4-6-16(23-3)7-5-15/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,22)N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenyl)acetamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing related compounds that may exhibit enhanced biological activities.
The mechanism of action for N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific biological targets:
N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenyl)acetamide is expected to exhibit:
Key chemical properties include:
N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenyl)acetamide has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, making it a valuable subject for ongoing research and development efforts.
CAS No.: 16899-07-3
CAS No.: 61081-59-2
CAS No.: 67707-87-3
CAS No.: